1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

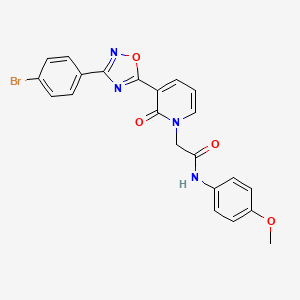

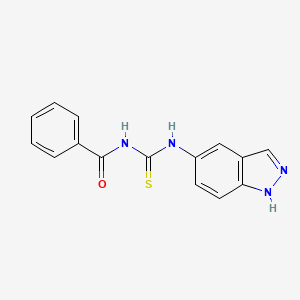

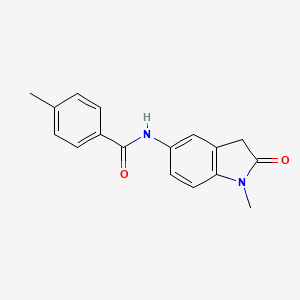

The compound “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also features a 1,3,4-oxadiazole ring, a heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety is known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one present in the target molecule, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A specific procedure for the synthesis of a similar compound, “1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one”, involves dissolving an aryl hydrazide in phosphorous oxychloride, to which a compound is added .Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” is characterized by the presence of a piperidine ring, a 1,3,4-oxadiazole ring, and a phenyl ring . The presence of these rings contributes to the molecule’s potential biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the formation of the 1,3,4-oxadiazole ring through reactions of acid hydrazides with acid chlorides/carboxylic acids . Further reactions may be involved in the formation of the piperidine ring and the attachment of the phenyl and methoxybenzoyl groups .科学的研究の応用

Anticancer Activity

This compound has been investigated for its cytotoxicity against human cancer cell lines. Specifically, a derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l), exhibited promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .

Antifungal and Antibacterial Properties

Imidazo[2,1-b]thiazole-based compounds have shown broad-spectrum pharmacological activities, including antifungal and antibacterial effects. While specific data on this compound’s antifungal and antibacterial properties are not mentioned in the literature, it’s worth exploring further in this context .

Anti-Inflammatory Potential

Imidazo[2,1-b]thiazoles have been investigated as anti-inflammatory agents. Although direct evidence for this compound is lacking, its structural similarity suggests potential anti-inflammatory activity. Further studies are needed to validate this .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-Selective Potentiators

Imidazo[2,1-b]thiazoles have been explored as CFTR-selective potentiators. Although there’s no direct evidence for this compound, its structural features warrant investigation in this context .

将来の方向性

The future directions for research on “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” could involve further exploration of its biological activities. Given the known activities of 1,3,4-oxadiazole derivatives , this compound could potentially be investigated for its anti-bacterial, anti-viral, or anti-leishmanial activities. Additionally, modifications of the molecule could be explored to optimize its activity and selectivity .

作用機序

Target of Action

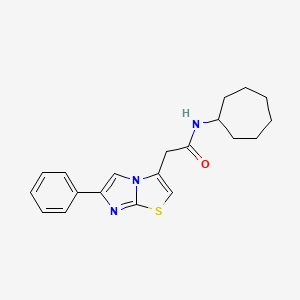

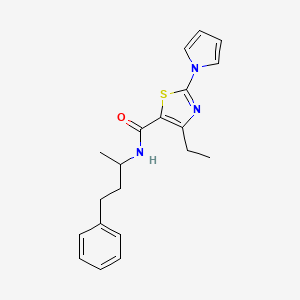

N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a novel compound that has been synthesized and tested for its cytotoxicity against human cancer cell lines . The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein involved in angiogenesis .

Mode of Action

The interaction of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide with its target, VEGFR2, results in the inhibition of the receptor’s activity . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The action of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide affects the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests that it possesses favorable pharmacokinetic properties that allow it to reach its target and exert its effects .

Result of Action

The molecular and cellular effects of N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide’s action include the inhibition of VEGFR2 and the disruption of angiogenesis . This leads to a decrease in the growth rate of cancer cells, as observed in cytotoxicity tests against human cancer cell lines .

特性

IUPAC Name |

N-cycloheptyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-19(21-16-10-6-1-2-7-11-16)12-17-14-25-20-22-18(13-23(17)20)15-8-4-3-5-9-15/h3-5,8-9,13-14,16H,1-2,6-7,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHARSTUPYYBFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2697462.png)

![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)

![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)